Cas no 924871-11-4 (3-1-(2-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-ylprop-2-enoic acid)

3-1-(2-Bromophenyl)-2,5-dimethyl-1H-pyrrol-3-ylprop-2-enoic acid is a brominated pyrrole derivative featuring a prop-2-enoic acid substituent. This compound is of interest in synthetic organic chemistry due to its structural complexity, which combines a halogenated aromatic system with a pyrrole core and an unsaturated carboxylic acid moiety. The presence of the 2-bromophenyl group enhances its utility as a versatile intermediate in cross-coupling reactions, while the pyrrole scaffold offers potential for further functionalization. The prop-2-enoic acid group provides reactivity for conjugation or polymerization applications. Its well-defined structure makes it suitable for pharmaceutical research, material science, and as a building block for advanced heterocyclic systems.
3-1-(2-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-ylprop-2-enoic acid structure
924871-11-4 structure
Product name:3-1-(2-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-ylprop-2-enoic acid
CAS No:924871-11-4
MF:C15H14BrNO2
MW:320.181163311005
MDL:MFCD08445237
CID:5228143

3-1-(2-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-ylprop-2-enoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-[1-(2-Bromophenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoic acid
    • 3-(1-(2-Bromophenyl)-2,5-dimethyl-1h-pyrrol-3-yl)acrylic acid
    • 3-1-(2-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-ylprop-2-enoic acid
    • MDL: MFCD08445237
    • Inchi: 1S/C15H14BrNO2/c1-10-9-12(7-8-15(18)19)11(2)17(10)14-6-4-3-5-13(14)16/h3-9H,1-2H3,(H,18,19)
    • InChI Key: ILZYDOFZBLHCJS-UHFFFAOYSA-N
    • SMILES: C(O)(=O)C=CC1C=C(C)N(C2=CC=CC=C2Br)C=1C

3-1-(2-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-ylprop-2-enoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01036475-1g
3-[1-(2-Bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid
924871-11-4 95%
1g
¥2051.0 2023-09-01
Enamine
EN300-87075-0.1g
3-[1-(2-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid
924871-11-4
0.1g
$640.0 2023-09-02
Enamine
EN300-87075-0.25g
3-[1-(2-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid
924871-11-4
0.25g
$670.0 2023-09-02
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1415680-50mg
3-(1-(2-Bromophenyl)-2,5-dimethyl-1h-pyrrol-3-yl)acrylic acid
924871-11-4 95%
50mg
¥15422.00 2024-04-25
Enamine
EN300-87075-2.5g
3-[1-(2-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid
924871-11-4
2.5g
$1428.0 2023-09-02
Enamine
EN300-87075-5.0g
3-[1-(2-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid
924871-11-4
5.0g
$2110.0 2023-02-11
Enamine
EN300-87075-0.05g
3-[1-(2-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid
924871-11-4
0.05g
$612.0 2023-09-02
Enamine
EN300-87075-1g
3-[1-(2-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid
924871-11-4
1g
$728.0 2023-09-02
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1415680-100mg
3-(1-(2-Bromophenyl)-2,5-dimethyl-1h-pyrrol-3-yl)acrylic acid
924871-11-4 95%
100mg
¥13824.00 2024-04-25
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1415680-250mg
3-(1-(2-Bromophenyl)-2,5-dimethyl-1h-pyrrol-3-yl)acrylic acid
924871-11-4 95%
250mg
¥18090.00 2024-04-25

3-1-(2-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-ylprop-2-enoic acid Related Literature

Additional information on 3-1-(2-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-ylprop-2-enoic acid

Introduction to 3-1-(2-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-ylprop-2-enoic Acid (CAS No. 924871-11-4)

3-1-(2-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-ylprop-2-enoic acid, identified by its Chemical Abstracts Service (CAS) number 924871-11-4, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This molecule, featuring a conjugated system with a pyrrole ring and a brominated phenyl group, presents a unique structural framework that makes it a promising candidate for further exploration in drug discovery and molecular pharmacology.

The compound belongs to the class of pyrrole derivatives, which are well-documented for their diverse biological activities. The presence of a double bond in the propenoic acid moiety and the electron-withdrawing nature of the bromine substituent in the phenyl ring contribute to its complex electronic properties. These features are particularly intriguing for researchers seeking to develop novel therapeutic agents with tailored interactions at the molecular level.

In recent years, there has been a surge in interest regarding heterocyclic compounds due to their prevalence in bioactive natural products and synthetic drugs. 3-1-(2-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-ylprop-2-enoic acid is no exception, as its structural motifs align with several pharmacophores that have demonstrated efficacy in preclinical and clinical studies. The pyrrole core, for instance, is a key structural component in many bioactive molecules, including antiviral and anticancer agents.

One of the most compelling aspects of this compound is its potential as a scaffold for drug development. The bromine atom in the phenyl ring provides a handle for further chemical modification via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the introduction of diverse functional groups. This modularity is highly advantageous for medicinal chemists aiming to optimize pharmacokinetic and pharmacodynamic properties.

Recent advancements in computational chemistry have also highlighted the importance of molecular descriptors in predicting biological activity. 3-1-(2-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-ylprop-2-enoic acid exhibits several physicochemical properties that make it an attractive candidate for virtual screening campaigns. Its LogP value, solubility profile, and hydrogen bonding capabilities are all within ranges that are favorable for oral bioavailability and cell membrane permeability.

The compound’s potential biological activity has been preliminarily explored through in silico studies. Molecular docking simulations have suggested that it may interact with various targets relevant to inflammatory diseases and cancer pathways. The pyrrole ring’s ability to engage with heme-containing proteins and enzymes has been particularly noted, raising possibilities for applications in treating disorders associated with oxidative stress.

Experimental validation of these hypotheses is currently underway in several research laboratories. Initial reports indicate promising results in cell-based assays, where 3-1-(2-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-ylprop-2-enoic acid has demonstrated modulatory effects on key signaling cascades. These findings align with emerging research on multitargeted drug design strategies, where compounds capable of interacting with multiple pathways offer enhanced therapeutic benefits.

The synthesis of this compound presents an interesting challenge due to its complex stereochemistry. Advanced synthetic methodologies have been employed to achieve high yields while maintaining regioselectivity. Transition metal-catalyzed reactions have played a crucial role in constructing the pyrrole core and introducing the bromine substituent efficiently. These synthetic advances underscore the growing sophistication of organic synthesis techniques in producing complex molecules like 3-1-(2-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-ylprop-2-enoic acid.

In conclusion, 3-(1-(2-bromophenyl)-2,5-dimethylpyrrolidinone) (CAS No. 924871–11–4) represents a fascinating example of how structural complexity can be leveraged to develop novel therapeutics. Its unique combination of functional groups and favorable physicochemical properties positions it as a valuable asset in ongoing drug discovery efforts. As research progresses, further insights into its biological activity and potential therapeutic applications are expected to emerge.

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Amadis Chemical Company Limited
(CAS:924871-11-4)3-1-(2-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-ylprop-2-enoic acid
A1064727
Purity:99%/99%
Quantity:1g/5g
Price ($):268.0/779.0